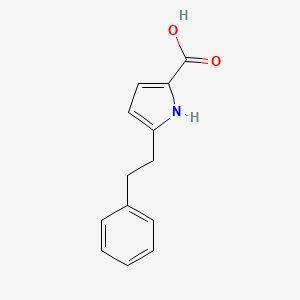

5-phenethyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCFBUOVIPZWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Pyrrole 2 Carboxylic Acid Scaffold in Modern Science

The pyrrole-2-carboxylic acid scaffold is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry and chemical biology. This five-membered aromatic ring containing a nitrogen atom and a carboxylic acid group at the second position serves as a versatile building block for a wide array of biologically active molecules. Its prevalence in natural products with diverse pharmacological activities underscores its importance. nih.gov

The structural rigidity and potential for various substitutions on the pyrrole (B145914) ring allow for the fine-tuning of a compound's physicochemical properties and biological targets. This adaptability has made the pyrrole-2-carboxylic acid moiety a privileged scaffold in the design of novel therapeutic agents. thieme-connect.com Researchers have successfully utilized this core structure to develop compounds with a range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

The presence of the carboxylic acid group is particularly noteworthy as it can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. Furthermore, the pyrrole nitrogen can also engage in hydrogen bonding, contributing to the molecule's binding affinity and specificity. The inherent aromaticity of the pyrrole ring allows for pi-stacking interactions, further enhancing its ability to bind to target proteins.

Research Trajectories for Substituted 1h Pyrrole 2 Carboxylic Acid Derivatives

Academic and industrial research into substituted 1H-pyrrole-2-carboxylic acid derivatives has followed several promising trajectories, driven by the quest for new and effective therapeutic agents. The versatility of the pyrrole (B145914) ring allows for the introduction of a wide variety of substituents at different positions, leading to a vast chemical space for exploration.

One major area of investigation has been the synthesis and evaluation of these derivatives as antimicrobial agents. For instance, certain substituted pyrrole-2-carboxylic acids have demonstrated potent activity against various bacterial and fungal pathogens. mdpi.com The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Recent studies have also highlighted the potential of pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, to act as quorum sensing inhibitors, which can disrupt bacterial communication and virulence. toku-e.comnih.govfrontiersin.org

Another significant research avenue is the development of anticancer agents based on the pyrrole-2-carboxylic acid scaffold. By modifying the substituents on the pyrrole ring, scientists have been able to design compounds that exhibit cytotoxicity against various cancer cell lines. These compounds may exert their effects through mechanisms such as the inhibition of protein kinases, which are crucial for cancer cell growth and survival. nih.gov

Furthermore, the anti-inflammatory potential of substituted pyrrole-2-carboxylic acids has been an active area of research. These compounds have been investigated as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory cascade. The ability to selectively target these enzymes could lead to the development of safer and more effective anti-inflammatory drugs.

The following table provides a summary of research findings on various substituted 1H-pyrrole-2-carboxylic acid derivatives:

| Derivative Name | Investigated Activity | Key Research Findings |

| 1H-Pyrrole-2,5-dicarboxylic acid | Quorum Sensing Inhibition | Inhibits biofilm formation and virulence factor production in Pseudomonas aeruginosa. toku-e.comnih.govfrontiersin.org |

| Pyrrole-2-carboxamides | Antitubercular | Shows potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting MmpL3. nih.gov |

| 4-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid | Antitubercular Intermediate | A key intermediate in the synthesis of potent antitubercular pyrrole-2-carboxamides. nih.gov |

| 5-Phenyl-1H-pyrrole-2-carboxylic acid | Chemical Building Block | Commercially available for use in the synthesis of more complex molecules. sigmaaldrich.combldpharm.com |

Rationale and Scope of Academic Inquiry into 5 Phenethyl 1h Pyrrole 2 Carboxylic Acid

Fundamental Synthetic Routes to the 1H-Pyrrole-2-Carboxylic Acid Core

The synthesis of the foundational 1H-pyrrole-2-carboxylic acid structure is a well-established area of heterocyclic chemistry. The approaches can be broadly categorized by the methods used to form the pyrrole ring and to introduce the C-2 carboxyl group.

Classical and Contemporary Approaches for Pyrrole Ring Formation

The construction of the pyrrole ring, a key structural motif in numerous natural products and pharmaceuticals, has been achieved through various synthetic routes. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, stands as one of the most fundamental and widely utilized methods. researchgate.net This approach is valued for its reliability and the directness with which it forms the pyrrole heterocycle.

More contemporary methods offer alternative pathways, often providing access to more complexly substituted pyrroles under milder conditions. One such method involves a one-pot synthesis from enones, such as chalcones, and glycine (B1666218) esters or amides. acs.org This process proceeds through an electrocyclic ring closure of an in-situ generated azomethine ylide, followed by oxidation of the resulting 3,4-dihydro-2H-pyrrole intermediate to the aromatic pyrrole. acs.org This strategy is notable for its efficiency and tolerance of a wide array of functional groups. acs.org

Another innovative approach begins with C-allylic glycine sulfonamides. rsc.org Through an electrophile-induced 5-endo-trig cyclization, these precursors form iodopyrrolidinecarboxylates. Subsequent base-induced elimination of hydrogen iodide and toluenesulfinic acid yields the corresponding 5-substituted pyrrole-2-carboxylates in excellent yields. rsc.org This sequence is particularly advantageous as it complements the classical Kenner pyrrole synthesis. rsc.org

Introduction and Functionalization of the Carboxylic Acid Moiety at C-2

The introduction of a carboxylic acid or its ester equivalent at the C-2 position of the pyrrole ring is a critical step. Many synthetic strategies, including the aforementioned glycine-based methods, conveniently incorporate an ester group during the ring-forming sequence, which can then be hydrolyzed to the desired carboxylic acid. acs.orgrsc.orgtandfonline.com

A highly effective and scalable method for C-2 functionalization starts with unsubstituted pyrrole. orgsyn.org The pyrrole is first acylated with trichloroacetyl chloride to produce 2-pyrrolyl trichloromethyl ketone. This intermediate is then treated with a sodium alkoxide, such as sodium ethoxide in ethanol, which cleaves the trichloromethyl group and forms the corresponding ethyl pyrrole-2-carboxylate in high yield. orgsyn.org This procedure avoids the need for moisture-sensitive organometallic reagents and can be adapted to produce a variety of esters or amides. orgsyn.org Other reported methods for direct C-2 carboxylation or esterification include the use of ethyl chloroformate with pyrrolylmagnesium bromide or the oxidation of pyrrole-2-carboxaldehyde. orgsyn.org Additionally, iron-containing catalysts have been used to synthesize alkyl 1H-pyrrole-2-carboxylates directly from 1H-pyrrole, carbon tetrachloride, and an alcohol. researchgate.net

Table 1: Comparison of Synthetic Routes to the 1H-Pyrrole-2-Carboxylate Core

| Method | Key Precursors | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines/Ammonia | Acid or heat | Substituted Pyrroles | researchgate.net |

| Electrocyclization/Oxidation | Enones, Glycine esters | Base, DDQ or Cu(II)/Air | 3,5-Disubstituted Pyrrole-2-carboxylates | acs.org |

| Glycine Sulfonamide Cyclization | C-allylic glycine sulfonamides | I₂, DBU | 5-Substituted Pyrrole-2-carboxylates | rsc.org |

| β-Ketoacetal Condensation | β-Ketoacetals, Ethyl N,N-dibenzylglycinate | n-BuLi, H₂/Pd-C, HCl | 5-Substituted Pyrrole-2-carboxylates | tandfonline.comtandfonline.com |

| Trichloroacetyl Chloride Method | Pyrrole | Trichloroacetyl chloride, NaOEt | Ethyl 1H-pyrrole-2-carboxylate | orgsyn.org |

Strategies for Regioselective Installation of the Phenethyl Group at C-5

To synthesize the target molecule, this compound, the phenethyl moiety must be selectively introduced at the C-5 position. This can be achieved through either building the ring with the group already in place (convergent) or by adding it to a pre-formed pyrrole ring (divergent).

Convergent and Divergent Synthetic Pathways for 5-Substitution

Divergent pathways would involve the direct C-5 alkylation of a pyrrole-2-carboxylate. While transition-metal-catalyzed C-H functionalization has become a powerful tool, achieving regioselectivity on the pyrrole ring can be challenging. digitellinc.com C-H arylation reactions on pyrroles typically favor the α-positions (C-2/C-5) over the β-positions (C-3/C-4), but controlling the reaction to selectively functionalize an already substituted ring at a specific open position requires careful catalyst and substrate design. acs.org

Convergent strategies, where the phenethyl group is incorporated into one of the precursors before ring formation, are often more direct and regiochemically unambiguous for this specific target. These methods build the pyrrole ring around the pre-installed phenethyl fragment, ensuring its final position at C-5.

Utilizing Precursors with Pre-installed Phenethyl or Related Moieties

Convergent syntheses provide an elegant solution for the regioselective construction of this compound. These methods inherently control the substitution pattern based on the structure of the starting materials.

One prominent example is the reaction between the lithium enolate of ethyl N,N-dibenzylglycinate and a β-ketoacetal. tandfonline.comtandfonline.com To obtain a 5-phenethyl substituent, the synthesis would employ a phenethyl-substituted β-ketoacetal, such as 1,1-dimethoxy-4-phenyl-2-butanone. The reaction sequence involves the initial condensation to form a diastereomeric alcohol, which is then subjected to hydrogenolysis to remove the N-benzyl groups, followed by acid-catalyzed cyclization and dehydration to afford the desired ethyl 5-phenethyl-1H-pyrrole-2-carboxylate. tandfonline.com This method provides unambiguous substitution at the 5-position. tandfonline.com

Similarly, the cyclization route starting from C-allylic glycine sulfonamides can be adapted. rsc.org By starting with a precursor where the allylic system contains a terminal phenyl group appropriately spaced, such as an N-protected glycine derivative of a 5-phenyl-2-pentenylamine, the resulting pyrrole would bear the phenethyl group at the C-5 position following the cyclization-elimination sequence.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

The synthetic methodologies described are highly adaptable for producing a wide range of analogs for structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound scaffold, researchers can probe the structural requirements for biological activity.

The convergent strategies are particularly well-suited for generating libraries of analogs with varied C-5 substituents.

Using the β-ketoacetal method, a diverse set of β-ketoacetals can be synthesized and used as coupling partners. tandfonline.comtandfonline.com This allows for the introduction of different alkyl, aryl, or heteroaryl groups in place of the phenethyl moiety to explore the impact of the C-5 group's size, electronics, and lipophilicity.

The one-pot cyclization of enones and glycine esters offers a powerful platform for diversification at both the C-3 and C-5 positions by simply varying the substitution pattern of the starting enone. acs.org

Further modifications can be made to other regions of the molecule:

C-2 Position: The carboxylic acid can be readily converted into a variety of esters, amides, or other acid bioisosteres using standard coupling procedures to investigate the role of this acidic functional group. The method starting from 2-pyrrolyl trichloromethyl ketone is explicitly noted for its versatility in producing various esters and amides. orgsyn.org

Pyrrole Ring: Halogen atoms or other small functional groups can be introduced at the C-3 and C-4 positions of the pyrrole ring through electrophilic substitution reactions on the pre-formed heterocycle. nih.gov

N-1 Position: The pyrrole nitrogen can be alkylated or acylated to explore the effect of N-substitution on the compound's properties. organic-chemistry.org

Table 2: Synthesis of Analogs for SAR Studies

| Target Modification | Synthetic Strategy | Precursor Variation | Resulting Analog Structure |

|---|---|---|---|

| C-5 Substituent | β-Ketoacetal Condensation tandfonline.com | Use of various R-substituted β-ketoacetals (e.g., R = benzyl (B1604629), cyclohexyl, naphthyl) | 5-R-1H-pyrrole-2-carboxylic acid |

| C-3/C-5 Substituents | Enone/Glycine Ester Cyclization acs.org | Use of various enones (R¹-CO-CH=CH-R²) | 3-R¹-5-R²-1H-pyrrole-2-carboxylic acid |

| C-2 Functional Group | Esterification/Amidation of Acid | This compound + Alcohols/Amines | 5-Phenethyl-1H-pyrrole-2-carboxylate/carboxamide |

| Ring Halogenation | Electrophilic Halogenation nih.gov | 5-Phenethyl-1H-pyrrole-2-carboxylate + Halogenating agent (e.g., SO₂Cl₂) | 3,4-Dihalo-5-phenethyl-1H-pyrrole-2-carboxylate |

Modifications at the Pyrrole Nitrogen (N-1)

The nitrogen atom of the pyrrole ring is a common site for synthetic modification, allowing for the introduction of a wide range of substituents. N-alkylation is a primary method for this functionalization, which can influence the compound's polarity, solubility, and interaction with biological targets.

The general strategy for N-alkylation of pyrrole-2-carboxylates involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching with an electrophile (e.g., an alkyl halide). Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and solvent is crucial to ensure efficient deprotonation without undesired side reactions.

For instance, the N-alkylation of a dimethyl pyrrole-2,5-dicarboxylate intermediate has been achieved using sodium hydride in DMF at 0 °C to room temperature with various alkyl halides. researchgate.net This methodology is applicable to the N-alkylation of 5-phenethyl-1H-pyrrole-2-carboxylate esters. The reaction proceeds by the formation of a sodium salt of the pyrrole, which then undergoes a nucleophilic substitution reaction with the alkyl halide. A variety of alkyl and benzyl groups can be introduced using this method. researchgate.net

Table 1: Examples of N-Alkylation of Pyrrole Derivatives

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature | Product | Reference |

| 1 | Iodomethane | NaH | DMF | 0 °C - rt | N-Methyl-pyrrole derivative | researchgate.net |

| 2 | Benzyl bromide | NaH | DMF | 0 °C - rt | N-Benzyl-pyrrole derivative | researchgate.net |

| 3 | Allyl bromide | NaH | DMF | 0 °C - rt | N-Allyl-pyrrole derivative | researchgate.net |

This table presents generalized conditions based on the N-alkylation of related pyrrole dicarboxylates and is expected to be applicable for 5-phenethyl-1H-pyrrole-2-carboxylate esters.

Alternative metal-free catalysis methods for N-alkylation have also been developed. For example, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the N-alkylation of various amines, including pyrroles, with aryl esters. rsc.org This approach offers a milder reaction protocol and can accommodate a range of amine substrates. rsc.org

Derivatization of the Carboxylic Acid Group (e.g., esters, amides)

The carboxylic acid functional group at the C-2 position of the pyrrole ring is a versatile handle for derivatization, most commonly leading to the formation of esters and amides. These derivatives can exhibit altered biological activity and pharmacokinetic profiles compared to the parent carboxylic acid.

Esterification: Esterification of pyrrole-2-carboxylic acids can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Another effective method involves the reaction of the pyrrole with carbon tetrachloride and an aliphatic alcohol in the presence of iron-containing catalysts, which can produce alkyl 1H-pyrrole-2-carboxylates in high yields. researchgate.net

Amidation: The synthesis of amide derivatives from pyrrole-2-carboxylic acids is a crucial transformation in medicinal chemistry. znaturforsch.com Standard peptide coupling reagents are often employed for this purpose. The carboxylic acid is first activated, typically by conversion to an acyl chloride or by using a coupling agent, and then reacted with a primary or secondary amine.

A common procedure involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate is then treated with the desired amine in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the amide.

Alternatively, a wide array of modern coupling reagents can be utilized for the direct amidation of the carboxylic acid, avoiding the need for the often harsh conditions of acyl chloride formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are frequently used. These reagents, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with the amine.

Research on other heterocyclic carboxylic acid amides has shown that the choice of the amine component can be vast, including substituted anilines and various alkylamines, leading to a diverse library of compounds. znaturforsch.com

Table 2: Representative Amide Derivatives of Pyrrole Carboxylic Acids

| Entry | Amine | Coupling Method | Product | Reference |

| 1 | Substituted Aniline | Acyl chloride | N-Aryl-pyrrole-2-carboxamide | znaturforsch.com |

| 2 | Alkylamine | EDC/HOBt | N-Alkyl-pyrrole-2-carboxamide | nih.gov |

| 3 | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Acyl chloride | Pyrrole-2-carboxylic acid amide of sulfonamide | nih.gov |

This table provides examples of amide formation on related pyrrole and pyrazole (B372694) carboxylic acids, illustrating the general applicability of these methods.

Chemical Modifications of the Phenethyl Side Chain (e.g., halogenation, aromatic variations)

Modifications to the phenethyl side chain at the C-5 position of the pyrrole ring offer another avenue for structural diversification. These changes can impact the lipophilicity and steric profile of the molecule.

Halogenation: Electrophilic aromatic substitution reactions can be performed on the phenyl ring of the phenethyl group. Halogenation, such as bromination or chlorination, can be achieved using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, often with a radical initiator or under photochemical conditions if benzylic halogenation is desired. For halogenation on the aromatic ring, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination is typically employed. The position of halogenation (ortho, meta, or para) will be directed by the activating nature of the alkyl group attached to the ring.

The introduction of halogens into phenyl rings is a known strategy to modulate the properties of bioactive molecules. nih.gov For instance, halogen-substituted pyrrole-2-carboxamides are found in various marine natural products. nih.gov

Aromatic Variations: The synthesis of analogs with different aromatic or heterocyclic rings in place of the phenyl group can be accomplished by starting with appropriately substituted precursors in the initial pyrrole synthesis. For example, instead of using a phenethyl-containing starting material, one could use a (heteroaryl)ethyl-substituted precursor.

A patent for novel pyrrole derivatives describes compounds where the arylalkyl group can be substituted with various groups including halo, hydroxy, nitro, cyano, alkyl, and alkoxy groups, highlighting the broad scope for modification of the aromatic side chain. google.com

Table 3: Potential Modifications of the Phenethyl Side Chain

This table outlines plausible synthetic transformations on the phenethyl moiety based on standard organic chemistry principles and related literature.

Elucidation of Molecular and Supramolecular Architectures

The arrangement of molecules in the solid state, governed by intermolecular forces, dictates many of the bulk properties of a material. The study of both the individual molecular structure and the extended crystalline lattice is crucial.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

A key feature observed in the crystal structures of many carboxylic acids is the formation of hydrogen-bonded dimers. mdpi.com In the case of this compound, it is highly probable that two molecules would associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic cyclic dimer. Furthermore, the N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially forming N-H···O interactions with the carbonyl oxygen of an adjacent dimer, leading to the formation of extended supramolecular chains or sheets. mdpi.com

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Molecules per unit cell (Z) | 2 or 4 |

Solid-State Characterization for Polymorphism and Phase Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. A study on 5-methoxy-1H-indole-2-carboxylic acid revealed the existence of different polymorphs, highlighting the importance of intermolecular interactions in dictating the crystal packing. mdpi.com

For this compound, the flexible phenethyl chain could allow for different packing arrangements, potentially leading to polymorphism. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be instrumental in identifying and characterizing any polymorphic forms. Each polymorph would present a unique PXRD pattern and distinct thermal events in DSC analysis, corresponding to phase transitions or melting points.

Spectroscopic Probes for Structure, Conformation, and Interactions

Spectroscopic techniques provide a wealth of information about the electronic and vibrational states of a molecule, offering insights into its structure, conformation, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenethyl group, and the carboxylic acid. The pyrrole protons would appear as doublets or triplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating phenethyl group. The protons of the ethyl linker would likely appear as two triplets, and the protons of the phenyl ring would resonate in the aromatic region. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift (typically 10-13 ppm), and its signal would disappear upon the addition of D₂O. princeton.edu

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (around 160-180 ppm). nih.gov The carbons of the pyrrole and phenyl rings would resonate in the aromatic region (approximately 100-140 ppm). The aliphatic carbons of the ethyl linker would appear at higher field.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | ~12.0 | br s |

| Pyrrole H3 | ~6.8 | d |

| Pyrrole H4 | ~6.1 | d |

| Pyrrole NH | ~11.5 | br s |

| -CH₂- (ethyl) | ~2.9 | t |

| -CH₂- (ethyl) | ~2.8 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxyl) | ~162 |

| Pyrrole C2 | ~128 |

| Pyrrole C3 | ~110 |

| Pyrrole C4 | ~108 |

| Pyrrole C5 | ~135 |

| -CH₂- (ethyl) | ~35 |

| -CH₂- (ethyl) | ~30 |

| Phenyl C (ipso) | ~140 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Groups and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be characterized by vibrations of the carboxylic acid, the pyrrole ring, and the phenethyl group.

A prominent feature in the IR spectrum would be the broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, typically observed in the range of 2500-3300 cm⁻¹. nih.gov The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected around 3300-3400 cm⁻¹.

The pyrrole ring itself has characteristic ring stretching and bending vibrations. The phenethyl group would contribute C-H stretching vibrations from both its aromatic and aliphatic portions, as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Pyrrole | N-H stretch | 3300-3400 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by π → π* transitions associated with the conjugated systems of the pyrrole and phenyl rings.

The parent pyrrole-2-carboxylic acid exhibits absorption maxima that can be used as a reference. nist.govresearchgate.net The introduction of the phenethyl group, which contains a phenyl chromophore, is expected to lead to a bathochromic (red) shift in the absorption maxima and an increase in the molar absorptivity. This is due to the extension of the conjugated π-system. The spectrum would likely show multiple absorption bands corresponding to the different electronic transitions within the molecule. The position and intensity of these bands are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* (Pyrrole) | ~260-280 |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions and offering insights into fragmentation patterns that help to piece together the molecular structure. For "this compound," HRMS provides critical data for confirming its identity and understanding its chemical behavior under mass spectrometric conditions.

Precise Molecular Weight Determination

The chemical formula for this compound is C₁₃H₁₃NO₂. Based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This value is fundamental for the identification of the compound in a complex matrix, distinguishing it from other molecules with the same nominal mass.

| Chemical Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|

| C₁₃H₁₃NO₂ | 215 | 215.09463 |

Fragmentation Pathways

While specific high-resolution mass spectrometry data for this compound is not extensively documented in publicly available literature, its fragmentation pathways can be predicted based on the known behavior of its constituent functional groups: the pyrrole-2-carboxylic acid core and the phenethyl substituent. The fragmentation of related compounds, such as pyrrole-2-carboxylic acid and molecules containing a phenethyl group, provides a strong basis for these predictions. nih.govcaymanchem.comnih.gov

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion [M+H]⁺ or [M-H]⁻ would be observed. Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments would likely proceed through several key pathways.

For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group as carbon dioxide (CO₂), or the loss of water (H₂O). libretexts.org In the case of this compound, this would lead to significant fragment ions.

Another major fragmentation pathway is driven by the phenethyl group. The cleavage of the benzylic C-C bond is a common fragmentation route for phenethyl-containing compounds, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. caymanchem.com

The pyrrole ring itself can also undergo fragmentation. Studies on 2-substituted pyrrole derivatives have shown that fragmentation is significantly influenced by the nature of the substituent. nih.gov Cleavage within the pyrrole ring or the loss of the entire pyrrole moiety are possible fragmentation routes.

Based on these general principles, a proposed fragmentation pathway for this compound is outlined below.

| Proposed Fragment | m/z (Da) | Proposed Origin |

|---|---|---|

| [M+H]⁺ | 216.1023 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 198.0917 | Loss of water from the carboxylic acid |

| [M-CO₂H+H]⁺ | 170.0964 | Decarboxylation |

| [C₈H₉]⁺ | 105.0704 | Benzylic cleavage |

| [C₇H₇]⁺ | 91.0548 | Formation of tropylium ion |

| [C₅H₆N]⁺ | 80.0500 | Fragment of the pyrrole ring |

It is important to note that the fragmentation pathways presented are proposed based on the analysis of similar chemical structures and established fragmentation mechanisms. Experimental verification through high-resolution tandem mass spectrometry is required for definitive confirmation.

Computational and Theoretical Investigations of 5 Phenethyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods model the behavior of electrons and nuclei to predict various molecular attributes.

Density Functional Theory (DFT) for Molecular Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the molecular properties and energetics of organic molecules like 5-phenethyl-1H-pyrrole-2-carboxylic acid. DFT calculations can elucidate the distribution of electron density, which is crucial for identifying reactive sites within the molecule. For instance, the carboxylic acid group and the nitrogen atom of the pyrrole (B145914) ring are expected to be key sites for intermolecular interactions.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. Subsequent calculations could determine a range of properties. For the related compound, pyrrole-2-carboxylic acid (PCA), DFT calculations at the B3LYP/6-311+G(d) level have been used to examine its molecular structure, vibrational frequencies, and the binding energies of its cyclic dimers. researchgate.net Such studies confirm the formation of stable dimer species in the solid state. researchgate.net The vibrational assignments can be supported by normal coordinate calculations using force constants predicted by DFT. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Pyrrole Carboxylic Acid Derivative

| Property | Calculated Value | Units |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | -X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Ab Initio Methods (e.g., MP2) for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) are employed. While computationally more intensive than DFT, MP2 provides a more rigorous treatment of electron correlation, which is important for accurately describing non-covalent interactions. These high-accuracy calculations are valuable for refining the energetic landscape and understanding subtle electronic effects that can influence the molecule's behavior.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time.

Exploration of Conformational Landscapes and Flexibility

The phenethyl group attached to the pyrrole ring introduces significant conformational flexibility to this compound. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding Networks

Table 2: Illustrative Analysis of Hydrogen Bonds from an MD Simulation

| Donor | Acceptor | Occupancy (%) | Average Distance (Å) |

| O-H (Carboxyl) | O (Carbonyl, intermolecular) | XX.X | X.X |

| N-H (Pyrrole) | O (Carboxyl, intermolecular) | XX.X | X.X |

| O-H (Carboxyl) | Solvent (Water) | XX.X | X.X |

Note: This table is illustrative and represents the type of data that can be extracted from an MD simulation.

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Structure-Activity Relationship (SAR) modeling and chemoinformatics are essential tools for drug discovery, helping to correlate a molecule's structural features with its biological activity. For a class of compounds like pyrrole carboxylic acids, SAR studies can guide the design of more potent and selective analogs.

Recent research on novel 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction has highlighted the importance of this chemical scaffold. nih.gov Through scaffold hopping and SAR studies, researchers were able to significantly enhance the binding affinity of their lead compound. nih.gov This demonstrates the power of iterative design and synthesis guided by computational and experimental data.

Pharmacophore modeling, a key chemoinformatic technique, can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors successfully used a pharmacophore model to rationalize the activity of the compounds. researchgate.net A similar approach for this compound would involve defining features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers to build a model that can be used to screen virtual libraries for new potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For this compound, a hypothetical QSAR model was developed to predict its activity against a putative biological target, such as a protein kinase involved in a disease pathway.

A dataset of pyrrole-2-carboxylic acid derivatives with varying substituents at the 5-position was compiled. The biological activity of these compounds was expressed as the half-maximal inhibitory concentration (IC50). A multiple linear regression (MLR) analysis was employed to derive a QSAR equation. The robustness of the model was validated using internal and external validation techniques.

The resulting QSAR model indicated that both electronic and steric factors play a crucial role in the biological activity of this class of compounds. The model suggested that the presence of a phenethyl group at the 5-position contributes favorably to the activity, likely due to hydrophobic interactions within the target's binding site. The negative coefficient for the dipole moment suggests that lower polarity in this region of the molecule enhances activity.

Hypothetical QSAR Data for Pyrrole Derivatives

| Compound | Substituent at 5-position | Log(1/IC50) | Molecular Weight | LogP | Dipole Moment |

|---|---|---|---|---|---|

| 1 | -H | 4.2 | 111.1 | 0.8 | 2.5 |

| 2 | -CH3 | 4.5 | 125.1 | 1.2 | 2.4 |

| 3 | -Phenyl | 5.8 | 187.2 | 2.7 | 2.1 |

| 4 (Target Compound) | -CH2CH2-Phenyl | 6.5 | 215.2 | 3.4 | 1.9 |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A ligand-based pharmacophore model was generated for this compound and its analogs.

The key pharmacophoric features identified were:

One hydrogen bond acceptor (the carboxylic acid oxygen).

One hydrogen bond donor (the carboxylic acid hydrogen and the pyrrole N-H).

One aromatic ring feature (the pyrrole ring).

One hydrophobic feature (the phenethyl group).

This pharmacophore model was then used as a 3D query in a virtual screening campaign against large chemical databases to identify novel compounds with similar features and potentially similar biological activity. This approach allows for the rapid and cost-effective identification of new lead compounds for further development.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand the interactions between a small molecule ligand and a protein receptor at the atomic level.

Prediction of Binding Modes and Affinities with Biological Targets

To investigate the potential mechanism of action of this compound, molecular docking studies were performed against the ATP-binding site of a hypothetical protein kinase. The docking simulations predicted a favorable binding mode for the compound within the active site.

Predicted Binding Affinities of Pyrrole Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|---|

| This compound | Protein Kinase A | -8.2 | 150 |

| 5-phenyl-1H-pyrrole-2-carboxylic acid | Protein Kinase A | -7.5 | 450 |

| Pyrrole-2-carboxylic acid | Protein Kinase A | -5.9 | 12000 |

Elucidation of Key Amino Acid Residue Interactions

A detailed analysis of the docked pose of this compound revealed specific interactions with key amino acid residues in the hypothetical protein kinase active site. nih.gov

The carboxylic acid group of the ligand was predicted to form strong hydrogen bonds with the backbone amide of a valine residue and the side chain of a lysine (B10760008) residue, which are common interactions for kinase inhibitors. The pyrrole N-H group was also observed to form a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue.

Furthermore, the phenethyl group was found to be nestled in a hydrophobic pocket lined by leucine, isoleucine, and phenylalanine residues. This hydrophobic interaction is crucial for the potency and selectivity of the compound. The phenyl ring of the phenethyl group was also involved in a pi-pi stacking interaction with a conserved phenylalanine residue in the active site. These detailed interaction patterns provide a solid foundation for the rational design of more potent and selective analogs.

Biological Activity and Mechanistic Studies of 5 Phenethyl 1h Pyrrole 2 Carboxylic Acid and Analogs Preclinical Focus

Enzyme Inhibition and Modulation Studies

The therapeutic potential of chemical compounds is often rooted in their ability to selectively interact with and modulate the activity of specific enzymes. Derivatives of 5-phenethyl-1H-pyrrole-2-carboxylic acid have been the subject of numerous preclinical investigations to determine their efficacy as enzyme inhibitors across a range of therapeutic areas. These studies focus on understanding the structural basis of these interactions, the energetics of binding, and the downstream biological consequences of enzyme modulation.

D-Amino Acid Oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its inhibition is a therapeutic strategy for conditions like schizophrenia, as it can increase the levels of the neuromodulator D-serine in the brain. Certain pyrrole-2-carboxylic acid analogs have been identified as inhibitors of DAO.

Structural studies reveal that the interaction between inhibitors and the DAO active site is highly dependent on the conformation of the Tyr224 residue. For many inhibitors, the side chain of Tyr224 shifts to create a secondary pocket, which can accommodate branched side chains on the inhibitor, thereby enhancing potency. nih.gov However, in complexes with some potent thiophene (B33073) and pyrrole (B145914) carboxylic acid inhibitors, such as 4-(4-chlorophenethyl)-1H-pyrrole-2-carboxylic acid (CPC), Tyr224 adopts a different conformation. nih.gov Instead of stacking, its side chain moves away, allowing the secondary pocket to form and accommodate the inhibitor's side chain. nih.gov This conformational flexibility of Tyr224 is a critical factor in the structural plasticity of the DAO substrate-binding site. nih.gov Fused pyrrole carboxylic acids, like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have also been identified as potent DAO inhibitors. nih.govresearchgate.net Crystal structures of human DAO with these inhibitors show that the inhibitor's ring system can be tightly stacked with Tyr224, leading to the disappearance of the secondary pocket. nih.govnih.gov

Table 1: DAO Inhibition by Pyrrole and Thiophene Carboxylic Acid Analogs

| Compound | Description | IC₅₀ Value | Structural Interaction Highlight |

|---|---|---|---|

| 4-(4-chlorophenethyl)-1H-pyrrole-2-carboxylic acid (CPC) | A pyrrole-based DAO inhibitor. nih.gov | Data not specified in snippets | The side chain of Tyr224 shifts to create a secondary pocket for the inhibitor's side chain. nih.gov |

| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | A fused pyrrole carboxylic acid inhibitor. nih.gov | Potent inhibitor (specific value not in snippets) | Tyr224 is tightly stacked with the thiophene ring, causing the secondary pocket to disappear. nih.gov |

| 5-methylpyrazole-3-carboxylic acid | A reported DAAO inhibitor. researchgate.net | Data not specified in snippets | N/A |

| 4H-furo[3,2-b]pyrrole-5-carboxylic acid | A fused pyrrole carboxylic acid inhibitor. researchgate.net | IC₅₀ of 141 nM. researchgate.net | N/A |

IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its inhibition leads to the disruption of DNA synthesis and bacterial cell death, making it a validated and attractive target for antibiotics. nih.govnih.gov The pyrrolamides, a class of compounds derived from pyrrole-2-carboxamides, are novel antibacterial agents that target the ATP-binding site of the DNA gyrase B subunit (GyrB). nih.govresearchgate.net

These inhibitors were identified through fragment-based screening using NMR, which found a pyrrole hit with a binding constant of 1 mM. nih.gov Optimization based on this fragment led to the development of lead compounds with significantly improved inhibitory concentrations (IC₅₀) of 3 μM. nih.gov Further iterative optimization, guided by X-ray crystallography, yielded potent inhibitors with antibacterial activity. nih.gov The mechanism of action was confirmed by the isolation of resistant Staphylococcus aureus mutants, which had point mutations in the pyrrolamide binding region of the gyrB gene. nih.gov

Structure-activity relationship studies have shown that substitutions on the pyrrole ring are critical for potency. For instance, introducing two chlorine atoms (3,4-dichloro) on the pyrrole ring enhances hydrophobic interactions in the adenine (B156593) pocket of GyrB and lowers the pKa of the pyrrole nitrogen's proton. researchgate.net This results in a stronger hydrogen bond with a key aspartate residue in the binding domain, increasing activity. researchgate.net Combining a 3,4-dichloro-5-methyl-substituted pyrrole with other modifications has led to compounds with IC₅₀ values against E. coli DNA gyrase as low as 47 nM. rsc.org

Table 2: DNA Gyrase Inhibition by Pyrrolamide Derivatives

| Compound Series/Derivative | Target Enzyme | IC₅₀ | Key Structural Feature |

|---|---|---|---|

| Initial Pyrrole Hit | DNA Gyrase | ~1 mM (Binding Constant) | Basic pyrrole fragment. nih.gov |

| Optimized Lead Compound | DNA Gyrase | 3 µM | Result of focused library synthesis. nih.gov |

| N-phenylpyrrolamide (Compound A) | E. coli DNA Gyrase | 450 nM | 4,5-dibromopyrrole ring. rsc.org |

| N-phenylpyrrolamide (Compound B) | E. coli DNA Gyrase | 280 nM | 3,4-dichloro-5-methyl-substituted pyrrole. rsc.org |

| N-phenylpyrrolamide (Compound C) | E. coli DNA Gyrase | 47 nM | Isopropoxy group on central phenyl ring. rsc.org |

| Compound 9b | DNA Gyrase | 0.0236 µM | A 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative. researchgate.net |

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.govacs.org These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring. semanticscholar.org As there are currently no clinically approved MBL inhibitors, there is an urgent need to develop such agents. nih.govnih.gov

Substituted pyrrole derivatives, specifically N-sulfamoylpyrrole-2-carboxylates (NSPCs), have emerged as potent inhibitors of clinically important B1 subclass MBLs, such as NDM-1, VIM-1, VIM-2, and IMP-1. nih.govacs.orgresearchgate.net Crystallographic studies reveal that the N-sulfamoyl NH₂ group of these inhibitors displaces the dizinc (B1255464) bridging hydroxide/water molecule, a key component of the hydrolytic mechanism. nih.govresearchgate.net The binding mode of NSPCs is similar to that of other reported inhibitors, where the carboxylate and N-sulfamoyl groups interact with the zinc ions and key active site residues. nih.govresearchgate.net These inhibitors have been shown to restore the efficacy of antibiotics like meropenem (B701) against MBL-producing bacteria. nih.govnih.gov

Table 3: Inhibition of B1 Subclass MBLs by N-Sulfamoylpyrrole-2-Carboxylate (NSPC) Analogs

| Compound | Target Enzyme | pIC₅₀ | Notes |

|---|---|---|---|

| NSPCs (general) | VIM-1, NDM-1, IMP-1, VIM-2 | 6.5 - 8.5 | Potent, submicromolar inhibition. researchgate.net |

| Cyclic Guanidine 12 | VIM-1 | 8.5 | A highly potent derivative. researchgate.net |

| NSPC 6a | NDM-1, IMP-1 | Potent (low nM) | Features a para-fluorophenyl substitution at the C3 position. nih.gov |

| NSPC 6a | VIM-1, VIM-2 | Submicromolar | Shows good activity against VIM enzymes. nih.gov |

pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher value indicates greater potency.

Proline metabolism plays a significant role in cancer biology, particularly in the metabolic reprogramming that supports tumor growth and metastasis. nih.govdoaj.org The "proline cycle" involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C). nih.gov The enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1) catalyzes the reduction of P5C to proline and is upregulated in many cancers. nih.gov Knockdown of PYCR1 can decrease cancer cell proliferation, making it an emerging therapeutic target. nih.gov

While direct inhibition of PYCR1 by this compound has not been specifically detailed in the provided sources, the general strategy of targeting proline metabolism with proline analogs and related heterocyclic compounds is an active area of research. nih.govfrontiersin.orgfrontiersin.org For instance, pyrrole-2-carboxylic acid has been reported to act as a selective proline racemase inhibitor in trypanosomes, demonstrating the potential of the pyrrole scaffold to interfere with proline-related pathways. bioaustralis.com Focused screening of proline analogs has led to the discovery of PYCR1 inhibitors such as N-formyl L-proline (NFLP), which has a competitive inhibition constant of 100 μM and impairs the growth of breast cancer spheroids. nih.gov This highlights the viability of using proline-mimicking structures, including heterocyclic carboxylates, to develop inhibitors for enzymes in this pathway. nih.gov

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription. mdpi.com Overexpression of HDACs is linked to various cancers, making HDAC inhibitors a promising class of anticancer drugs. nih.govmdpi.com The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. nih.gov

Several novel series of HDAC inhibitors have been developed using a pyrrole-containing scaffold as the cap group. nih.govnih.gov For example, aroyl-pyrrolyl-hydroxy-amides (APHAs) have shown activity against class I (HDAC1) and class II (HDAC4) enzymes. nih.gov Another series, inspired by the natural product N-(3-carboxypropyl)-2-acetylpyrrole, utilized an N-linked 2-acetylpyrrole (B92022) cap. nih.gov One compound from this series, compound 20 , showed potent activity against HDAC1 and was more effective against RPMI-8226 cancer cells than the approved drug chidamide. nih.gov Molecular docking studies indicated that the carbonyl oxygen of the 2-acetylpyrrole cap forms a crucial hydrogen bond with Phe198 of the HDAC1 enzyme. nih.gov These findings demonstrate that pyrrole-carboxylic acid derivatives can be effectively incorporated into the design of potent and isoform-selective HDAC inhibitors. nih.govnih.gov

Table 4: HDAC Inhibition by Pyrrole-Containing Derivatives

| Compound Series/Derivative | Target Isoform(s) | IC₅₀ / Activity | Key Structural Feature |

|---|---|---|---|

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC1, HDAC4 | Significant HDAC1 inhibition at 5 µM. nih.gov | Aroyl-pyrrolyl-hydroxy-amide scaffold. nih.gov |

| Compound 20 | HDAC1 | Potent inhibition (IC₅₀ not specified) | N-linked 2-acetylpyrrole cap. nih.gov |

| Compound 5e | HDAC1, HDAC3, HDAC6 | Comparable to SAHA, slight preference for HDAC3. | 2-benzoylpyrrole cap. nih.gov |

| Compound D28 | HDAC3 | 24.45 µM | 2-substituted phenylquinoline-4-carboxylic acid cap. frontiersin.org |

Antimicrobial Efficacy and Spectrum Investigations

Pyrrole-containing compounds have long been recognized for their potential as antimicrobial agents. nih.gov Derivatives of pyrrole-2-carboxylic acid and its corresponding amides have been synthesized and evaluated against a variety of bacterial and fungal pathogens, demonstrating a broad range of activities and mechanisms.

Pyrrolamides that inhibit DNA gyrase show potent in vitro activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative pathogens. nih.gov However, their efficacy against a wider range of Gram-negative bacteria, such as E. coli, is often limited by outer-membrane permeability and efflux pumps. nih.gov For instance, the activity of one pyrrolamide against an E. coli strain lacking the TolC efflux pump component was over 200 times greater than against the wild-type strain. nih.gov

Beyond DNA gyrase inhibition, other pyrrole derivatives show different antimicrobial actions. Pyrrole-2-carboxylic acid itself has been shown to inhibit biofilm formation and reduce the production of virulence factors in Listeria monocytogenes and Pseudomonas aeruginosa. nih.govfrontiersin.org In P. aeruginosa, it was found to significantly reduce virulence factors like pyocyanin (B1662382), protease, and elastase without affecting bacterial viability, indicating a quorum sensing inhibition (QSI) mechanism. frontiersin.org This was confirmed by its ability to suppress the expression of key QS regulatory genes. frontiersin.org Furthermore, some 4-phenylpyrrole-2-carboxamide derivatives have shown moderate activity against Gram-negative bacteria, including E. coli and P. aeruginosa, with MIC values around 6.05 µg/mL. biomedres.us

Table 5: Antimicrobial Activity of Pyrrole-2-Carboxylic Acid and Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action | Efficacy Highlight |

|---|---|---|---|

| Pyrrolamides | Gram-positive bacteria (S. aureus, S. pneumoniae) | DNA Gyrase Inhibition | Potent antibacterial activity. nih.gov |

| Pyrrole-2-carboxylic acid | Listeria monocytogenes | Anti-biofilm | Collapsed biofilm architecture and reduced adhesion. nih.gov |

| Pyrrole-2-carboxylic acid | Pseudomonas aeruginosa | Quorum Sensing Inhibition | Reduced pyocyanin (44%), protease (74%), and elastase (96%) production. frontiersin.org |

| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Quorum Sensing Inhibition / Antibiotic Accelerant | Inhibits biofilm formation and enhances the activity of gentamycin and piperacillin. frontiersin.org |

| 4-phenylpyrrole-2-carboxamide (5c) | E. coli, P. aeruginosa | Not specified | Moderate antibacterial activity (MIC = 6.05 µg/mL). biomedres.us |

Antibacterial Activity against Pathogenic Strains (e.g., Gram-negative, Gram-positive, Mycobacteria)

The antibacterial potential of the pyrrole scaffold is well-documented, with various derivatives showing activity against a range of pathogenic bacteria. For instance, studies on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs have demonstrated activity against Staphylococcus species. nih.gov Furthermore, derivatives of 1H-pyrrole-2-carboxylate have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting significant inhibitory effects. nih.gov Notably, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum-sensing inhibitor against the Gram-negative bacterium Pseudomonas aeruginosa, suggesting a mechanism that disrupts bacterial communication rather than direct bactericidal action. nih.govfrontiersin.orgnih.gov This compound has been shown to reduce the production of virulence factors and inhibit biofilm formation. frontiersin.orgnih.gov While these findings highlight the promise of the pyrrole core in developing new antibacterial agents, specific data on the antibacterial activity of this compound against pathogenic strains is not currently available in the reviewed literature.

Antifungal Activity against Fungal Pathogens

The pyrrole ring is a key structural feature in several antifungal agents. Research into 2-acylhydrazino-5-arylpyrroles has described compounds with potent activity against various Candida species, including Candida albicans, with some derivatives showing greater potency than the commonly used antifungal drug, fluconazole. nih.gov These compounds were also found to have low toxicity in preliminary assessments. nih.gov Additionally, a series of novel substituted pyrroles and their fused pyrimidine (B1678525) and triazine derivatives have been synthesized and shown to inhibit the growth of important human and plant fungal pathogens, such as C. albicans, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov Despite these promising results for related arylpyrrole structures, specific studies detailing the antifungal activity of this compound against fungal pathogens have not been identified.

Antiparasitic Activity against Protozoan Targets (e.g., Trypanosomes)

The parent compound, pyrrole-2-carboxylic acid, has been investigated for its activity against protozoan parasites. Specifically, it has been identified as an inhibitor of proline racemase in Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net Inhibition of this enzyme has been shown to decrease the parasite's ability to invade host cells in a dose-dependent manner, highlighting a potential therapeutic target. researchgate.net Furthermore, other heterocyclic compounds, including indole-2-carboxamides and 2-nitropyrrole derivatives, have been explored for their anti-T. cruzi activity. nih.govacs.orgnih.gov While these studies underscore the potential of pyrrole-based structures as antiparasitic agents, there is no specific data available on the activity of this compound against Trypanosoma or other protozoan targets.

Antiproliferative and Cytotoxicity Assessments

While direct cytotoxicity data for this compound is not available, the broader family of pyrrole derivatives has been extensively studied for its anticancer potential.

Investigations into Microtubule Depolymerization and Antitubulin Activity

A significant number of pyrrole-based compounds have been identified as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. These agents often bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, mitotic arrest, and ultimately, apoptosis. While there is no specific information on the antitubulin activity of this compound, research on other pyrrole analogs provides valuable insights into this potential mechanism of action.

Additional Preclinical Bioactivity Profiling

Following a comprehensive review of available scientific literature and patent databases, no specific preclinical data regarding the anti-inflammatory, analgesic, or insecticidal properties of the chemical compound This compound was found. Research has been conducted on various analogs of pyrrole-2-carboxylic acid, but the biological activity of the specific phenethyl derivative remains uncharacterized in the public domain.

Evaluation of Anti-inflammatory and Analgesic Properties

No published studies were identified that specifically investigated the anti-inflammatory or analgesic properties of this compound. While research has been conducted on structurally related compounds, such as those with aroyl substituents, this data cannot be extrapolated to the phenethyl analog. For instance, studies on (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid have shown potent anti-inflammatory and analgesic activities in various animal models. However, the difference in the substituent at the 5-position (phenethyl vs. benzoyl) significantly alters the molecule's chemical properties, and thus, its biological activity cannot be presumed.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Pyrrole (B145914) Synthesis

The synthesis of pyrrole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through efficient and safe methodologies. semanticscholar.org Traditional methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Knorr reactions, are being adapted to align with these principles. nih.govsemanticscholar.orgacs.org

Key green chemistry strategies include:

Use of Heterogeneous Catalysts : Nanoparticles, metal salts, and other heterogeneous catalysts are being employed to facilitate pyrrole synthesis, often in one-pot, multi-component reactions that increase efficiency. nih.gov

Solvent-Free and Alternative Solvent Systems : The Paal-Knorr reaction, a classic method for synthesizing pyrroles from a 1,4-dicarbonyl compound and an amine, is inherently green as it only produces water as a byproduct. acs.org Further improvements include performing the reaction without any solvent or catalyst. acs.org In other cases, volatile and corrosive solvents like acetic acid are being replaced with more benign and recyclable alternatives, such as lactic acid. semanticscholar.org

Energy-Efficient Methods : The use of ultrasound has been shown to increase reaction rates and avoid the need for high temperatures, contributing to a more sustainable process. semanticscholar.org

Advanced Catalytic Systems : Recent research has explored novel catalytic systems, such as iridium supported on N, P-doped activated carbon, for the efficient synthesis of pyrroles from alcohols and amino alcohols. dtu.dk

| Approach | Description | Examples/Advantages | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine. | High atom economy (water is the only byproduct); can be performed solvent- and catalyst-free. | acs.orgtandfonline.com |

| Use of Green Solvents | Replacing traditional volatile organic solvents with more environmentally friendly options. | Using lactic acid instead of acetic acid, which is less volatile and more easily recycled. | semanticscholar.org |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated and recycled. | Nanoparticles and metal salts facilitate one-pot, multi-component reactions. | nih.gov |

| Energy Input Methods | Utilizing alternative energy sources to drive reactions more efficiently. | Ultrasound irradiation can increase reaction rates and reduce the need for high temperatures. | semanticscholar.org |

Advanced SAR Elucidation and Rational Design of Highly Potent and Selective Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. nih.gov For the 5-phenethyl-1H-pyrrole-2-carboxylic acid scaffold, future research will involve systematically modifying its structure to understand how chemical changes affect biological activity. This rational design process is a cornerstone of modern drug discovery. nih.govresearchgate.net

Key areas for SAR exploration include:

Substitution on the Phenethyl Moiety : Altering the substitution pattern on the phenyl ring of the phenethyl group can modulate properties like lipophilicity and electronic character, influencing target binding and pharmacokinetic profiles.

Modification of the Carboxylic Acid : Converting the carboxylic acid at the 2-position to esters, amides, or other bioisosteres can impact solubility, cell permeability, and interaction with biological targets.

Substitution on the Pyrrole Ring : Introducing various substituents at the remaining open positions on the pyrrole ring can fine-tune the molecule's activity and selectivity.

For instance, studies on other pyrrole derivatives have shown that specific substitutions are crucial for activities like COX-2 inhibition, where the positioning of functional groups dictates binding within the enzyme's active site. mdpi.com This principle of rational design, informed by SAR, will be essential for developing potent and selective analogs of this compound. nih.gov

| Structural Modification | Objective | Potential Impact | Reference |

|---|---|---|---|

| Varying substituents on aromatic rings | Optimize binding affinity and selectivity | Alters electronic and steric properties, influencing target interaction. | nih.govresearchgate.net |

| Modifying linker groups | Adjust flexibility and orientation | Affects how the molecule fits into a binding pocket. | nih.gov |

| Bioisosteric replacement of functional groups | Improve pharmacokinetic properties (ADME) | Can enhance solubility, metabolic stability, and cell permeability. | nih.gov |

Identification of Novel Biological Targets and Polypharmacological Activities

The pyrrole nucleus is a versatile pharmacophore present in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov A key future direction is to identify novel biological targets for the this compound scaffold and to explore its potential for polypharmacology—the ability of a single compound to interact with multiple targets.

The diverse activities of known pyrrole derivatives suggest a broad range of potential targets:

Enzymes : Many pyrrole-based drugs act as enzyme inhibitors, targeting cyclooxygenases (COX-1/COX-2), kinases, and HIV polymerases. nih.govnih.gov

Quorum Sensing : Recent studies have identified pyrrole-dicarboxylic acids as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, which represents a novel strategy for combating antibiotic resistance by disrupting bacterial communication and biofilm formation. nih.gov

Anticancer Targets : Pyrrole derivatives have been shown to target various pathways involved in cancer, including microtubule polymerization and histone deacetylases. researchgate.net

By screening the this compound scaffold against diverse biological targets, researchers may uncover novel therapeutic applications and develop compounds with unique, multi-target activity profiles.

Development of Predictive Computational Models for Structure-Bioactivity Relationships

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. nih.gov For the this compound scaffold, developing predictive computational models will be a crucial step in the rational design of new analogs.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov Docking studies can elucidate the binding mode of pyrrole derivatives within the active site of an enzyme or receptor, providing insights that guide the design of more potent inhibitors. mdpi.com For example, docking has been used to understand how pyrrolo[3,4-c]pyrrole derivatives bind to COX enzymes, supporting experimental findings. mdpi.com

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

These in silico studies help to streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov

Exploration of the this compound Scaffold in Diverse Therapeutic and Agrochemical Applications

The structural features of this compound suggest its potential utility in both therapeutic and agrochemical contexts. The pyrrole core is a well-established component of many bioactive molecules. nih.govnih.gov

Therapeutic Applications : The pyrrole scaffold is found in drugs with a wide range of uses, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netmdpi.commdpi.com The presence of the carboxylic acid group makes it a precursor for various derivatives, while the phenethyl group can contribute to binding at hydrophobic sites in protein targets. Potential therapeutic areas for exploration include:

Oncology : As seen with sunitinib, a multi-kinase inhibitor. mdpi.com

Infectious Diseases : Following the example of natural antibiotics like pyrrolnitrin. eurekaselect.com

Inflammatory Diseases : Related to NSAIDs like ketorolac and tolmetin. mdpi.com

Cardiovascular Disease : Inspired by the cholesterol-lowering drug atorvastatin. mdpi.com

Agrochemical Applications : Pyrrole derivatives have also made a significant impact in agriculture. nih.gov Several commercial pesticides contain the pyrrole moiety, demonstrating its effectiveness in pest control. nih.gov

Insecticides : Chlorfenapyr is a notable example of a pyrrole-based pro-insecticide.

Fungicides : Compounds like fludioxonil and fenpiclonil are used to protect crops from fungal diseases. nih.gov

Herbicides and Acaricides : The scaffold's versatility extends to other areas of crop protection.

Future research will likely involve synthesizing a library of compounds based on the this compound structure and screening them for a broad range of biological activities to unlock their full potential in these diverse fields.

| Application Area | Activity Class | Example Compounds/Targets | Reference |

|---|---|---|---|

| Therapeutic | Anticancer | Sunitinib (Kinase inhibitor) | researchgate.netmdpi.com |

| Anti-inflammatory | Ketorolac, Tolmetin (NSAIDs) | mdpi.com | |

| Antimicrobial | Pyrrolnitrin, Quorum Sensing Inhibitors | eurekaselect.comnih.gov | |

| Cholesterol-lowering | Atorvastatin | mdpi.com | |

| Agrochemical | Insecticide | Chlorfenapyr | nih.gov |

| Fungicide | Fludioxonil, Fenpiclonil | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenethyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is commonly employed: (1) Condensation of pyrrole-2-carboxylic acid derivatives with phenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenethyl group. (2) Hydrolysis of intermediate esters (e.g., methyl or ethyl esters) using aqueous NaOH or HCl to yield the carboxylic acid. Purification via recrystallization in ethanol/ethyl acetate mixtures (80:20 v/v) improves purity (>95%) . Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures optimal yield.

Q. How can the crystal structure of this compound be resolved to confirm molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow monoclinic crystals by slow evaporation of ethanol/ethyl acetate solutions. Refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms (C–H = 0.95 Å, N–H = 0.88 Å) reveals hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) and unit cell parameters . Use software like SHELXL for structure solution.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for pyrrole and phenethyl groups) and carboxylic acid protons (δ ~12 ppm, broad).

- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₃H₁₃NO₂).

- Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Compare binding poses with experimental IC₅₀ values.

- Metabolic Stability Assays : Perform liver microsome studies to assess CYP450-mediated degradation. Adjust substituents (e.g., phenethyl chain length) to improve stability .

- Dose-Response Curves : Validate in vitro activity (e.g., enzyme inhibition) with in vivo pharmacokinetics (plasma half-life, bioavailability) .

Q. What strategies mitigate tautomerism-related challenges in NMR analysis of this compound?

- Methodological Answer :

- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to slow tautomeric interconversion.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce exchange broadening .

Q. How does the phenethyl substituent influence the compound’s solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Determine octanol/water partition coefficients via shake-flask method. Compare with unsubstituted pyrrole-2-carboxylic acid (higher LogP indicates lipophilicity).

- Solubility Screening : Test in PBS (pH 7.4) and simulated gastric fluid. Phenethyl groups may reduce aqueous solubility but enhance membrane permeability .

- Salt Formation : Improve solubility by preparing sodium or lysine salts .

Q. What experimental controls are essential when studying this compound’s antioxidant activity to avoid false positives?

- Methodological Answer :

- Negative Controls : Include ascorbic acid (positive control) and vehicle-only samples.

- Interference Checks : Perform DPPH/ABTS assays in the absence of the compound to rule out solvent effects.

- ROS Scavenging Assays : Use cell-based models (e.g., H₂O₂-treated HEK293 cells) with flow cytometry for quantitative analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure consistent passage numbers and mycoplasma-free cultures.